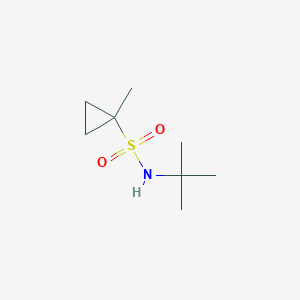

N-tert-butyl-1-methylcyclopropane-1-sulfonamide

概要

説明

N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a compound related to the family of sulfonamides, which are known for their versatile applications in organic synthesis. The tert-butyl group attached to the nitrogen atom is a common structural motif in this class of compounds, providing steric bulk and influencing the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of related N-tert-butyl sulfonamide compounds involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, as described in the preparation of N-tert-butanesulfinyl imines. These imines are highly versatile intermediates for the asymmetric synthesis of amines, which can be further transformed into a wide range of enantioenriched amines, amino acids, and amino alcohols .

Molecular Structure Analysis

The molecular structure of tert-butyl sulfonamide derivatives often features strong interactions between the sulfonyl group and adjacent rings or functional groups. For instance, in the case of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate a significant interaction between the sulfonyl group and the thiadiazole ring, which may suggest similar interactions in N-tert-butyl-1-methylcyclopropane-1-sulfonamide .

Chemical Reactions Analysis

N-tert-butyl sulfonamide compounds are known to participate in various chemical reactions. For example, the N-chloramine salt of tert-butylsulfonamide is an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. The sulfonyl-nitrogen bond in the product can be easily cleaved under mild acidic conditions, which is a useful feature for the liberation of the amino group . Additionally, tert-butyl nitrite can promote oxidative intermolecular sulfonamination of alkynes, leading to the formation of substituted sulfonyl pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-butyl-1-methylcyclopropane-1-sulfonamide can be inferred from related compounds. The tert-butyl group is known to impart steric bulk, which can affect the boiling point, solubility, and stability of the molecule. The presence of the sulfonyl group can influence the acidity and reactivity of the compound. For instance, tert-butyl sulfoxides can be activated and transformed into a variety of sulfinic acid amides, sulfoxides, and sulfinic acid esters, showcasing the reactivity of the sulfinyl moiety .

科学的研究の応用

“N-tert-butyl-1-methylcyclopropane-1-sulfonamide” is a type of sulfonamide, and while specific applications for this compound are not widely documented, sulfonamides as a group have various applications in different fields . Here are some potential applications based on the general uses of sulfonamides:

- Pharmaceuticals : Sulfonamides are part of several classes of drugs, including antibiotics, diuretics, and anticonvulsants. They can inhibit the growth and multiplication of bacteria, making them effective in treating bacterial infections .

- Agrochemicals : Some sulfonamides are used in agriculture, for instance, as pesticides or herbicides .

- Dye Synthesis : Sulfonamides are used in the synthesis of dyes due to their ability to form complex structures with various color properties .

- Surfactants and Textile Auxiliaries : Sulfonamides can be used in the production of surfactants and textile auxiliaries .

- Polymers : Sulfonamides can be used in the production of certain types of polymers .

- Drug Intermediates : Sulfonamides, including “N-tert-butyl-1-methylcyclopropane-1-sulfonamide”, can be used as intermediates in the synthesis of other drugs .

- Pharmaceuticals : Sulfonamides, including “N-tert-butyl-1-methylcyclopropane-1-sulfonamide”, can be used in the synthesis of various drugs .

- Agrochemicals : Sulfonamides can be used in the production of certain types of pesticides or herbicides .

- Dye Synthesis : Sulfonamides can be used in the synthesis of dyes .

- Surfactants and Textile Auxiliaries : Sulfonamides can be used in the production of surfactants and textile auxiliaries .

- Polymers : Sulfonamides can be used in the production of certain types of polymers .

- Drug Intermediates : Sulfonamides, including “N-tert-butyl-1-methylcyclopropane-1-sulfonamide”, can be used as intermediates in the synthesis of other drugs .

Safety And Hazards

特性

IUPAC Name |

N-tert-butyl-1-methylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-7(2,3)9-12(10,11)8(4)5-6-8/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVKCIUZDXQPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619512 | |

| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-1-methylcyclopropane-1-sulfonamide | |

CAS RN |

669008-25-7 | |

| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)